Carbonyl hydrates
Carbonyl hydrates, also known as hemiacetals and hemiketals, are important intermediates in organic synthesis due to their unique reactivity. These compounds contain a hydroxyl group (-OH) attached directly to the carbonyl carbon (C=O), forming an oxygen bridge between two carbons. Hemiacetals typically form from aldehydes or ketones reacting with an alcohol, while hemiketals are derived from carboxylic acids undergoing similar reaction conditions.
The synthesis of carbonyl hydrates is often catalyzed by basic conditions, facilitating the nucleophilic attack of the hydroxyl group on the carbonyl carbon. The resulting products possess both aldehyde or ketone and alcohol functional groups, providing versatile reactivity in further organic transformations. These compounds are widely used as protecting groups for reactive carbonyl functionalities during chemical synthesis. Due to their stability compared to unprotected carbonyls, they can be employed in various synthetic strategies where selective protection is required.
Carbonyl hydrates play a crucial role in pharmaceuticals and natural product chemistry, serving as intermediates or building blocks for complex molecules with desired pharmacological properties. Their application spans across the synthesis of antibiotics, agrochemicals, and drug candidates, highlighting their significance in modern chemical research and industry.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
![]() |
Propanediol | 26264-14-2 | C3H8O2 |
![]() |
Butanediol | 25265-75-2 | C4H10O2 |
Related Literature
-
Takahiro Bamba,Mami Matsuda,Jean-Guy Berrin Green Chem., 2019,21, 1795-1808
-
Leonard J. Barbour Org. Biomol. Chem., 2016,14, 669-673
-
4. Spatially resolved photoactivation of dynamic exchange reactions in 3D-printed thiol–ene vitrimers†David Reisinger,Alexander Hellmayr,Matthias Paris,Michael Haas,Thomas Griesser,Sandra Schlögl Polym. Chem., 2023,14, 3082-3090
-
A. Fucikova,J. Valenta,I. Pelant,M. Hubalek Kalbacova,A. Broz,B. Rezek,A. Kromka,Z. Bakaeva RSC Adv., 2014,4, 10334-10342
-
Zhe-Xue Lu,Maryanne M. Collinson Chem. Commun., 2009, 4200-4202
-
He Huang,Hong-Hui Wu,Cheng Chi,Jiaming Zhu,Baoling Huang,Tong-Yi Zhang Nanoscale, 2019,11, 18758-18768
-
Radhika Gupta,Gunjan Arora,Ranjana Dixit,Anju Srivastava,Rakesh Kumar Sharma Dalton Trans., 2021,50, 890-898
-
Kacper Pobłocki,Joanna Drzeżdżon,Barbara Gawdzik,Dagmara Jacewicz Green Chem., 2022,24, 9402-9427
-
Zhe Jia,Wen Yuan,Hui Zhao,Heyi Hu,Gregory L. Baker RSC Adv., 2014,4, 41087-41098
Recommended suppliers
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
河南东延药业有限公司Factory Trade Brand reagentsCompany nature: Private enterprises
-
Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Handan Zechi Trading Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
Recommended products
-
Semaglutide Cas No: 910463-68-2
-
Tirzepatide Cas No: 2023788-19-2
-
Crisaborole Cas No: 906673-24-3
-
Cabozantinib S-malate Cas No: 1140909-48-3
-
Bucladesine sodium Cas No: 16980-89-5